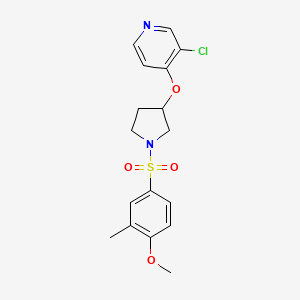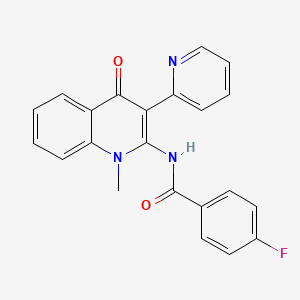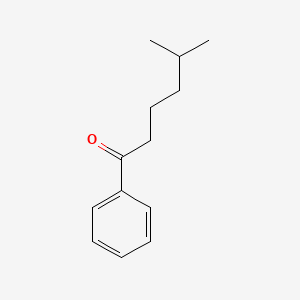
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes dichloro, dimethylphenoxy, and trifluoromethyl groups attached to a quinoxaline core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dichloro Groups: Chlorination of the quinoxaline core can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-dimethylphenol and a suitable leaving group on the quinoxaline core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with new functional groups.
Applications De Recherche Scientifique
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloro-2-(2,6-dimethylphenoxy)quinoxaline: Lacks the trifluoromethyl group.
6,7-Dichloro-3-(trifluoromethyl)quinoxaline: Lacks the dimethylphenoxy group.
2-(2,6-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline: Lacks the dichloro groups.
Uniqueness
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the presence of all three functional groups (dichloro, dimethylphenoxy, and trifluoromethyl) on the quinoxaline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-9(2)14(8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLGBBHGXQPGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)
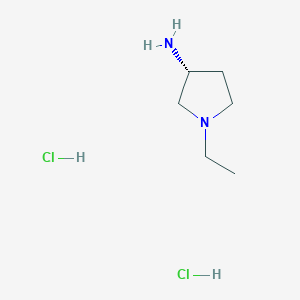
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)
![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
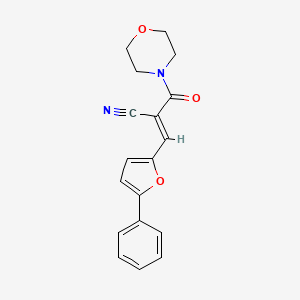
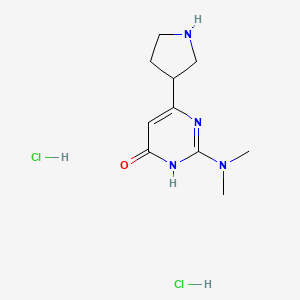
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2462988.png)
![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)
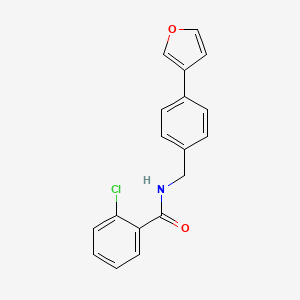
![Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-](/img/structure/B2462991.png)
